N-(4-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Description
N-(4-{[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a sulfonamide derivative featuring a piperazine core substituted with a 2,3,4-trimethoxybenzyl group and an acetamide-linked phenyl ring. The compound’s design aligns with pharmacophores common in antimicrobial and analgesic agents, though its specific biological profile requires further elucidation.
Properties
Molecular Formula |
C22H29N3O6S |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[4-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C22H29N3O6S/c1-16(26)23-18-6-8-19(9-7-18)32(27,28)25-13-11-24(12-14-25)15-17-5-10-20(29-2)22(31-4)21(17)30-3/h5-10H,11-15H2,1-4H3,(H,23,26) |
InChI Key |
AUFOZEIPXFMAOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps. One common route starts with the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine, which is then reacted with sulfonyl chloride derivatives to introduce the sulfonyl group. The final step involves the acylation of the sulfonylphenylpiperazine intermediate with acetic anhydride or acetyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include phenolic derivatives, sulfides, and various substituted piperazine derivatives .
Scientific Research Applications
N~1~-(4-{[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to known anti-ischemic agents.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxybenzyl group may facilitate binding to hydrophobic pockets, while the sulfonyl group can form hydrogen bonds with amino acid residues. This compound may inhibit certain enzymes by blocking their active sites or altering their conformation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activities
The compound’s structural analogs vary in substituents on the piperazine ring, sulfonyl linkage, and acetamide moiety, leading to divergent biological activities. Key comparisons include:
Key Findings
- Antimicrobial Activity : The trimethoxybenzyl derivative exhibits moderate to good activity against M. tuberculosis (MIC ~6.25 µg/mL) and Gram-positive bacteria, outperforming analogs with simpler substituents like methyl or unsubstituted piperazine . The benzothiazole-substituted analog () may have enhanced antifungal properties due to sulfur-containing heterocycles .
- Analgesic vs. Anti-inflammatory : Compound 35 (methylpiperazine) shows potent analgesic activity, while compound 37 (unsubstituted piperazine) targets inflammatory pain pathways, suggesting substituents dictate mechanistic divergence .
Biological Activity
N-(4-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular properties:
| Property | Details |
|---|---|
| Molecular Formula | C23H28N4O4 |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COc1ccc(CN2CCN(C(=O)C(=C)C=C)CC2)c(OC)c1OC |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The trimethoxybenzyl group is believed to enhance binding affinity to target proteins or enzymes, while the piperazine and sulfonamide moieties contribute to its pharmacological effects.
Research indicates that this compound may exhibit activity against various biological pathways, including:
- Antitumor Activity : Preliminary studies suggest that the compound can inhibit cell proliferation in certain cancer cell lines.
- Antioxidant Properties : The presence of methoxy groups may enhance radical scavenging activity, contributing to its potential as an antioxidant agent.
- Neuroprotective Effects : Its ability to modulate neurotransmitter levels suggests potential applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and derivatives. Here are notable findings:
- Anticancer Activity :
- Antioxidative Activity :
- Neuropharmacological Studies :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally related compounds:
| Compound | Biological Activity |
|---|---|
| 1-(2,3,4-trimethoxybenzyl)piperazine | Moderate cytotoxicity against cancer cell lines |
| Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate | Antioxidant activity but lower potency than target compound |
| 2-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1(2H)-phthalazinone | Notable anticancer effects with different mechanism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
